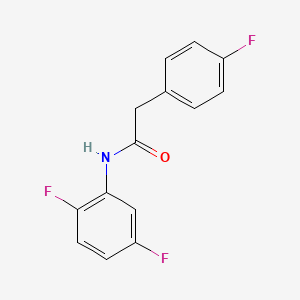

N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis process for similar compounds often involves direct fluorination or reactions involving chloro and fluoro substituents. For instance, compounds with related structures have been synthesized through reactions involving fluorination agents or by coupling reactions using specific reagents to introduce fluorine atoms into the molecule (Banks et al., 1996).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic methods, including NMR and X-ray diffraction. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of specific functional groups (Ping, 2007).

Chemical Reactions and Properties

Compounds with similar structures participate in a variety of chemical reactions, indicative of their reactive sites. For example, electrophilic fluorination is a reaction where a fluorine atom is introduced into the molecule, showcasing the compound's reactivity towards nucleophilic sites (Boechat et al., 2011).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, can be determined through experimental analysis. These properties are essential for understanding the compound's behavior in different environments and for its formulation (Qian et al., 2012).

Chemical Properties Analysis

The chemical properties include reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific types of chemical reactions. Understanding these properties is crucial for predicting the compound's interactions with other chemicals and its suitability for certain applications (Praveen et al., 2013).

Aplicaciones Científicas De Investigación

Antiplasmodial Properties

A study focused on the synthesis and evaluation of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for potential antiplasmodial properties. These compounds, which include structures similar to N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide, showed biological activity against the Plasmodium falciparum parasite, which is responsible for malaria. The mode of action was explored through molecular docking against the parasite's lactate dehydrogenase, indicating potential therapeutic applications (Mphahlele, Mmonwa, & Choong, 2017).

Potential Pesticide Properties

Research on N-aryl-2,4-dichlorophenoxyacetamide derivatives, including compounds like N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide, characterized their structures using X-ray powder diffraction. These compounds have been identified as potential pesticides (Olszewska, Pikus, & Tarasiuk, 2008).

Electrophilic Fluorinating Agent

A study on N-halogeno compounds, including perfluoro-[N-(4-pyridyl)acetamide], related to N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide, revealed its potential as a site-selective electrophilic fluorinating agent. This compound was shown to be effective in fluorinating various organic substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

Crystal Structure Analysis

Another study analyzed the crystal structure of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, a compound structurally similar to N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide. This research provides insights into the molecular geometry and intermolecular interactions of such compounds, which can be crucial for understanding their chemical behavior (Praveen et al., 2013).

Urease Inhibitors

A study on disulfides containing N-arylacetamide, closely related to N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide, identified several compounds as novel urease inhibitors. These compounds showed inhibitory potency against both cell-free urease and urease in intact cells, suggesting potential therapeutic applications (Liu et al., 2021).

Hydrogen Bond Properties in Peptide Groups

Research on hydrogen bond properties of peptide groups in acetamide derivatives, including N-(4-fluorophenyl)acetamide, provides valuable insights into the intramolecular interactions in these compounds. This study aids in understanding the role of hydrogen bonds in the stability and reactivity of such molecules (Mirzaei, Samadi, & Hadipour, 2010).

Propiedades

IUPAC Name |

N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c15-10-3-1-9(2-4-10)7-14(19)18-13-8-11(16)5-6-12(13)17/h1-6,8H,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIWBFHHOYWLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

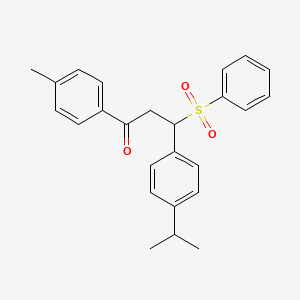

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)

![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)

![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)

![3-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4959624.png)

![3-(1,3-benzodioxol-5-yl)-5-isonicotinoyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4959627.png)